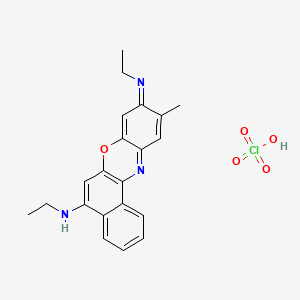

Oxazine 170 perchlorate

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure of Parent

Properties

Molecular Formula |

C21H22ClN3O5 |

|---|---|

Molecular Weight |

431.9 g/mol |

IUPAC Name |

N-ethyl-9-ethylimino-10-methylbenzo[a]phenoxazin-5-amine;perchloric acid |

InChI |

InChI=1S/C21H21N3O.ClHO4/c1-4-22-16-11-19-18(10-13(16)3)24-21-15-9-7-6-8-14(15)17(23-5-2)12-20(21)25-19;2-1(3,4)5/h6-12,23H,4-5H2,1-3H3;(H,2,3,4,5) |

InChI Key |

CBXAZZAYBZVPEZ-UHFFFAOYSA-N |

Canonical SMILES |

CCNC1=CC2=C(C3=CC=CC=C31)N=C4C=C(C(=NCC)C=C4O2)C.OCl(=O)(=O)=O |

physical_description |

Green powder; [Sigma-Aldrich MSDS] |

Origin of Product |

United States |

Foundational & Exploratory

Oxazine 170 Perchlorate: A Technical Guide for Researchers

An In-depth Whitepaper on the Chemical Structure, Properties, and Applications of a Versatile Fluorophore

Introduction

Oxazine (B8389632) 170 perchlorate (B79767) is a synthetic organic dye belonging to the oxazine class of fluorescent compounds. It is recognized for its utility as a laser dye and a fluorescent probe in various scientific and technological applications.[1][] This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, and key applications of Oxazine 170 perchlorate, with a focus on its relevance to researchers, scientists, and professionals in drug development.

Chemical Structure and Identification

The chemical structure of this compound is characterized by a benzo[a]phenoxazinium core, which is responsible for its chromophoric and fluorophoric properties.

Chemical Structure:

Caption: Chemical structure of Oxazine 170 cation.

Table 1: Chemical Identifiers

| Identifier | Value | Reference |

| CAS Number | 62669-60-7 | [][3] |

| Molecular Formula | C₂₁H₂₂ClN₃O₅ | [3][4] |

| Molecular Weight | 431.87 g/mol | [][3][4] |

| Synonyms | Oxazine 720, this compound | [5] |

| InChI Key | YCGJPLISNURWCC-YFZNFVDXSA-N | [3] |

| SMILES | CCNC1=CC2=C(C3=CC=CC=C31)N=C4C=C(C(=[NH+]CC)C=C4O2)C.[O-]Cl(=O)(=O)=O | [3] |

Physicochemical and Spectral Properties

This compound is a solid, typically in powder form, with a melting point of approximately 260 °C (with decomposition).[3] Its key characteristics are its spectral properties, which are fundamental to its applications.

Table 2: Physicochemical Properties

| Property | Value | Reference |

| Physical Form | Powder | [3] |

| Melting Point | 260 °C (decomposition) | [3] |

| Solubility | Soluble in methanol (B129727) | [5] |

Table 3: Spectral Properties

| Property | Value | Solvent | Reference |

| Absorption Maximum (λmax) | 613-624 nm | Methanol/Ethanol | [3][5] |

| Molar Extinction Coefficient (ε) | 83,000 cm⁻¹M⁻¹ at 613.3 nm | Methanol | [1] |

| Emission Maximum (λem) | ~645-648 nm | Methanol/Ethanol | [3][4] |

| Fluorescence Quantum Yield (ΦF) | 0.63 | Methanol | [1][5] |

Applications in Research and Development

This compound's strong fluorescence in the red region of the visible spectrum makes it a valuable tool in several research areas.

Laser Dyes

Due to its high fluorescence quantum yield and photostability, this compound is utilized as a gain medium in dye lasers.[4] Dye lasers are valued for their tunability and are employed in spectroscopy, medical applications, and various research fields.

Fluorescence Microscopy and Imaging

Biosensors

A significant application of this compound is in the development of optical biosensors. It has been incorporated into membranes and optical fibers for the detection of ammonia (B1221849) and urea.[] The sensing mechanism often relies on a change in the dye's fluorescence properties upon interaction with the analyte.[]

Experimental Protocols

The following are generalized experimental protocols. Note: These are example protocols and must be optimized for specific experimental conditions and applications.

General Protocol for Preparation of a Stock Solution

-

Weighing: Accurately weigh a precise amount of this compound powder using an analytical balance.

-

Dissolving: Dissolve the powder in a high-purity solvent, such as methanol or dimethyl sulfoxide (B87167) (DMSO), to a desired stock concentration (e.g., 1 mM).

-

Storage: Store the stock solution in a light-protected container at -20°C.[4]

Example Protocol for General Cell Staining for Fluorescence Microscopy

-

Cell Culture: Culture cells to the desired confluency on sterile coverslips in a petri dish.

-

Preparation of Staining Solution: Dilute the this compound stock solution in a suitable buffer or cell culture medium to the final working concentration. The optimal concentration needs to be determined empirically but typically ranges from 1 to 10 µM.

-

Staining: Remove the culture medium and wash the cells with a buffered saline solution (e.g., PBS). Add the staining solution to the cells and incubate for a predetermined period (e.g., 15-30 minutes) at 37°C, protected from light.

-

Washing: Remove the staining solution and wash the cells several times with the buffered saline solution to remove unbound dye.

-

Fixation (Optional): If required, fix the cells with a suitable fixative (e.g., 4% paraformaldehyde in PBS) for 10-15 minutes at room temperature.

-

Mounting: Mount the coverslip onto a microscope slide using an appropriate mounting medium.

-

Imaging: Visualize the stained cells using a fluorescence microscope with appropriate filter sets for excitation and emission in the red region.

Conceptual Workflow for Biosensor Fabrication

The fabrication of an this compound-based optical biosensor for ammonia detection can be conceptualized as follows. This is a generalized workflow based on published research.[]

Caption: Conceptual workflow for fabricating an Oxazine 170-based biosensor.

Signaling Pathways and Logical Relationships

A comprehensive search of the scientific literature did not reveal any specific biological signaling pathways that are directly modulated by or studied using this compound. Its primary applications in a biological context appear to be as a general fluorescent label or in biosensors for small molecules, rather than as a probe for specific signaling events. Therefore, a diagram of a specific signaling pathway involving this dye cannot be provided.

The logical relationship in its application as a biosensor is based on a direct interaction between the analyte and the dye, leading to a measurable change in its fluorescence.

References

Oxazine 170 Perchlorate: A Technical Guide for Researchers

For Immediate Release

This technical guide provides an in-depth overview of Oxazine 170 perchlorate (B79767), a fluorescent dye with significant applications in biomedical research and drug development. This document furnishes researchers, scientists, and professionals in drug development with essential technical data, experimental insights, and workflow visualizations to effectively utilize this compound in their studies.

Core Compound Information

Oxazine 170 perchlorate is a lipophilic cationic dye known for its utility in fluorescence microscopy, flow cytometry, and as a laser dye. Its distinct spectral properties make it a valuable tool for probing cellular structures and functions.

Quantitative Data Summary

A compilation of the key physical and chemical properties of this compound is presented below for easy reference.

| Property | Value | Citations |

| CAS Number | 62669-60-7 | [1][2] |

| Molecular Weight | 431.87 g/mol | [2][][4] |

| Molecular Formula | C₂₁H₂₂ClN₃O₅ | [2][4] |

| Synonyms | Oxazine 720 | [1] |

| Melting Point | 260 °C (decomposes) | [4] |

| Maximum Absorption (λmax) | 624 nm | |

| Appearance | Solid powder | [2] |

Experimental Applications and Protocols

This compound is extensively used for labeling and visualizing cellular components, particularly mitochondria, due to its membrane potential-dependent accumulation. Below are generalized protocols for its application in fluorescence microscopy and flow cytometry, which should be optimized for specific cell types and experimental conditions.

Fluorescence Microscopy Protocol for Mitochondrial Staining

-

Reagent Preparation : Prepare a stock solution of this compound (e.g., 1 mM) in dimethyl sulfoxide (B87167) (DMSO).

-

Cell Culture : Grow cells to the desired confluency on a suitable imaging substrate (e.g., glass-bottom dishes or coverslips).

-

Staining :

-

Dilute the this compound stock solution in a serum-free medium or a buffered salt solution to a final working concentration (typically in the range of 10-100 nM).

-

Remove the cell culture medium and wash the cells with a buffered solution.

-

Incubate the cells with the staining solution for 15-30 minutes at 37°C.

-

-

Washing : Remove the staining solution and wash the cells two to three times with a fresh medium or buffer to remove excess dye.

-

Imaging : Mount the coverslips or dishes on a fluorescence microscope equipped with appropriate filters for excitation and emission (Excitation/Emission maxima are around 620/640 nm). Acquire images using a high-numerical-aperture objective.

Flow Cytometry Protocol for Analyzing Mitochondrial Membrane Potential

-

Cell Preparation : Harvest cells and prepare a single-cell suspension in a suitable buffer (e.g., PBS with 1% BSA).

-

Staining : Add the this compound working solution to the cell suspension. The final concentration may range from 10 to 100 nM.

-

Incubation : Incubate the cells for 15-30 minutes at 37°C, protected from light.

-

Analysis : Analyze the stained cells on a flow cytometer using the appropriate laser for excitation (e.g., a red laser at ~633 nm) and a corresponding emission filter.

Visualized Experimental Workflow

The following diagram illustrates a typical workflow for a cell-based fluorescence assay using this compound.

References

An In-depth Technical Guide to the Synthesis and Purification of Oxazine 170 Perchlorate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis, purification, and characterization of Oxazine (B8389632) 170 perchlorate (B79767), a valuable fluorescent dye with applications in laser technology and biological imaging. This document outlines detailed experimental protocols, presents key quantitative data in structured tables, and includes visualizations to elucidate the synthetic pathway and experimental workflows.

Introduction

Oxazine 170 perchlorate, systematically named 5,9-Bis(ethylamino)-10-methylbenzo[a]phenoxazin-7-ium perchlorate, is a cationic dye belonging to the oxazine class. It is recognized for its strong absorption in the orange-red region of the visible spectrum and its intense fluorescence emission in the red to near-infrared region.[1][2] These photophysical properties make it a sought-after compound for use as a laser dye and a fluorescent probe in various scientific disciplines.[3] The synthesis of this compound involves a multi-step process, beginning with the preparation of key precursors, followed by a condensation reaction to form the oxazine core, and concluding with purification to achieve the high purity required for its applications.

Synthesis of this compound

The synthesis of this compound is achieved through a convergent approach, involving the preparation of two key intermediates: 5-(diethylamino)-2-nitrosophenol (B12104377) and N-ethyl-1-naphthylamine . These precursors are then coupled via an acid-catalyzed condensation reaction to form the core structure of the dye.

Synthesis of Precursors

2.1.1. Synthesis of 5-(diethylamino)-2-nitrosophenol

This intermediate is synthesized from 3-diethylaminophenol (B49911) via nitrosation.

-

Experimental Protocol:

-

Dissolve 8.7 g (52.67 mmol) of 3-diethylaminophenol in a mixture of 30 mL of concentrated hydrochloric acid and 10 mL of water.

-

Cool the solution to -5 °C in an ice-salt bath.

-

Slowly add a solution of 4.36 g (63.20 mmol) of sodium nitrite (B80452) in 30 mL of water dropwise to the reaction mixture, maintaining the temperature at -5 °C.

-

Stir the mixture mechanically for 1 hour at the same temperature.

-

Collect the resulting tan solid by filtration.

-

Wash the crude product with 100 mL of a saturated aqueous solution of sodium acetate (B1210297).

-

Filter the solid and recrystallize it from acetone (B3395972) to yield a red crystalline solid.[1]

-

2.1.2. Synthesis of N-ethyl-1-naphthylamine

This precursor is prepared from α-naphthol and ethylamine (B1201723).

-

Experimental Protocol:

-

In a high-pressure autoclave, combine 288 parts of α-naphthol, 10 parts of tributyl phosphite, and 110 parts of ethylamine gas.

-

Heat the mixture to 240 °C with stirring for 20 hours.

-

After cooling and depressurizing the autoclave, stir the reaction mixture with 1000 parts of 2.5% (w/w) aqueous sodium hydroxide (B78521) solution at 70 °C for 20 minutes.

-

Separate the organic phase and wash it with 2000 parts of water at 30 °C.

-

Separate the organic phase again and purify it by distillation to obtain N-ethyl-α-naphthylamine.[2]

-

Final Condensation and Salt Formation

The final step involves the acid-catalyzed condensation of the two precursors to form the oxazine ring system, followed by precipitation as the perchlorate salt.

-

Experimental Protocol:

-

Dissolve equimolar amounts of 5-(diethylamino)-2-nitrosophenol and N-ethyl-1-naphthylamine in a suitable solvent such as ethanol (B145695) or acetic acid.

-

Add a catalytic amount of a strong acid, for instance, hydrochloric acid or sulfuric acid, to the mixture.

-

Heat the reaction mixture to reflux for several hours, monitoring the progress of the reaction by thin-layer chromatography (TLC).

-

Upon completion of the reaction, cool the mixture to room temperature.

-

Add a saturated aqueous solution of sodium perchlorate to precipitate the crude this compound.

-

Collect the solid product by filtration and wash it with cold water.

-

Purification of this compound

High purity is crucial for the performance of this compound, especially in laser applications. The crude product is typically purified by recrystallization and/or column chromatography.

Recrystallization

-

Experimental Protocol:

-

Dissolve the crude this compound in a minimal amount of a suitable hot solvent. Potential solvents include ethanol, methanol (B129727), or a mixture of ethanol and water.

-

Allow the solution to cool slowly to room temperature, and then place it in an ice bath to maximize crystal formation.

-

Collect the purified crystals by filtration.

-

Wash the crystals with a small amount of the cold recrystallization solvent.

-

Dry the crystals under vacuum.

-

Column Chromatography

For achieving very high purity, column chromatography is an effective method.

-

Experimental Protocol:

-

Prepare a slurry of silica (B1680970) gel in a suitable non-polar solvent (e.g., a mixture of hexane (B92381) and ethyl acetate) and pack it into a chromatography column.

-

Dissolve the crude or recrystallized this compound in a minimum amount of the mobile phase.

-

Load the sample onto the top of the silica gel column.

-

Elute the column with a mobile phase of increasing polarity. A common mobile phase system for such dyes is a gradient of ethyl acetate in hexane, or for more polar compounds, methanol in dichloromethane.

-

Collect the fractions containing the pure dye, as identified by TLC.

-

Combine the pure fractions and evaporate the solvent under reduced pressure to obtain the purified this compound.

-

Characterization

The identity and purity of the synthesized this compound should be confirmed using various analytical techniques.

Spectroscopic Analysis

-

UV-Visible Spectroscopy: The absorption spectrum of this compound in methanol exhibits a maximum absorption (λmax) at approximately 624 nm.

-

Fluorescence Spectroscopy: The fluorescence emission spectrum in methanol shows a maximum at around 645 nm.[4]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: The 1H NMR spectrum should be consistent with the chemical structure of 5,9-Bis(ethylamino)-10-methylbenzo[a]phenoxazin-7-ium perchlorate.[5]

-

Mass Spectrometry (MS): The mass spectrum should show a molecular ion peak corresponding to the cationic part of the molecule (C21H22N3O+).

Physical Properties

-

Melting Point: this compound has a reported melting point of 260 °C with decomposition.

-

Appearance: It is a green to dark green solid powder.[3]

Quantitative Data Summary

| Parameter | Value | Reference |

| Molecular Formula | C21H22ClN3O5 | |

| Molecular Weight | 431.87 g/mol | |

| CAS Number | 62669-60-7 | |

| Melting Point | 260 °C (dec.) | |

| Appearance | Green to dark green powder | [3] |

| λmax (Methanol) | 624 nm | |

| Emission max (Methanol) | ~645 nm | [4] |

| Molar Extinction Coefficient (ε) | 83,000 M⁻¹cm⁻¹ at 613.25 nm | [6] |

| Fluorescence Quantum Yield (Φ) | 0.63 (in methanol) | [6] |

| Purity (Commercial) | ≥95% | [3] |

Visualizations

Synthetic Pathway

Caption: Synthetic pathway for this compound.

Purification Workflow

Caption: General workflow for the purification of this compound.

References

- 1. 5-(diethylamino)-2-nitrosophenol synthesis - chemicalbook [chemicalbook.com]

- 2. prepchem.com [prepchem.com]

- 3. file.medchemexpress.com [file.medchemexpress.com]

- 4. medchemexpress.com [medchemexpress.com]

- 5. This compound(62669-60-7) 1H NMR spectrum [chemicalbook.com]

- 6. PhotochemCAD | Oxazine 170 [photochemcad.com]

Oxazine 170 Perchlorate: A Spectroscopic Guide for Researchers

An In-depth Technical Guide on the Absorption and Emission Spectra of a Versatile Laser Dye

Oxazine 170 perchlorate (B79767) is a notable laser dye recognized for its strong absorption in the long-wavelength visible region and its subsequent fluorescence emission in the red part of the spectrum. This guide provides a comprehensive overview of its core spectroscopic properties, tailored for researchers, scientists, and professionals in drug development who may utilize such dyes as fluorescent probes or markers.

Spectroscopic Properties of Oxazine 170 Perchlorate

This compound exhibits distinct absorption and emission characteristics that are influenced by its solvent environment. In methanolic solutions, it typically shows an absorption maximum around 613-624 nm and an emission maximum at approximately 645 nm.[1][2][3] The dye is known for its high molar extinction coefficient and good fluorescence quantum yield, making it an efficient fluorophore for various applications.

Quantitative Spectroscopic Data

The following table summarizes the key photophysical parameters of this compound in different solvents as reported in the literature.

| Parameter | Value | Solvent | Reference |

| Absorption Maximum (λmax) | 613.25 nm | Methanol | [2] |

| 621 nm | Ethanol | [4] | |

| 624 nm | Not Specified | [3] | |

| Molar Extinction Coefficient (ε) | 83,000 cm-1M-1 | Methanol | [2] |

| Emission Maximum (λem) | 645 nm | Not Specified | [1] |

| 648 nm | Ethanol | [4] | |

| Fluorescence Quantum Yield (Φ) | 0.63 | Methanol | [2][4] |

| ~0.5 | Ethanol | [5] | |

| Excitation Wavelength Range | 300-550 nm | Not Specified | [1] |

Experimental Protocols for Spectroscopic Characterization

Accurate measurement of the absorption and emission spectra of this compound is crucial for its effective application. Below are detailed methodologies for these key experiments.

Measurement of Absorption Spectrum

The absorption spectrum of a compound is determined using a spectrophotometer. The fundamental principle involves passing a beam of light of a specific wavelength through a sample and measuring the amount of light that is absorbed.

Methodology:

-

Instrument Calibration: Calibrate the spectrophotometer using standard reference materials to ensure wavelength accuracy and photometric precision.

-

Sample Preparation:

-

Prepare a stock solution of this compound in the desired solvent (e.g., methanol, ethanol) of a known concentration.

-

From the stock solution, prepare a series of dilutions to a final concentration that results in an absorbance value below 0.1 at the absorption maximum. This is critical to avoid inner-filter effects which can distort the spectral shape and affect the accuracy of molar extinction coefficient calculations.

-

Use 1 cm pathlength quartz cuvettes for all measurements.

-

-

Data Acquisition:

-

Record a baseline spectrum using a cuvette filled with the pure solvent.

-

Measure the absorption spectrum of the this compound solution over the desired wavelength range (e.g., 400-800 nm).

-

Set the spectral bandwidth to an appropriate value, typically 1.0 nm, to ensure good resolution.[6]

-

-

Data Analysis:

-

Subtract the baseline spectrum from the sample spectrum to correct for solvent absorption.

-

Identify the wavelength of maximum absorbance (λmax).

-

Calculate the molar extinction coefficient (ε) using the Beer-Lambert law: A = εcl, where A is the absorbance at λmax, c is the molar concentration, and l is the path length of the cuvette.

-

Measurement of Fluorescence Emission Spectrum

Fluorescence emission spectra are measured using a spectrofluorometer, which excites the sample at a specific wavelength and detects the emitted light at various wavelengths.

Methodology:

-

Instrument Setup:

-

Use a calibrated spectrofluorometer.

-

The excitation and emission monochromators should be set to a specific spectral bandwidth, for instance, 4.25 nm.[6]

-

-

Sample Preparation:

-

Data Acquisition:

-

Set the excitation wavelength, typically at or near the absorption maximum (e.g., 550 nm).[6]

-

Scan the emission monochromator over a wavelength range that covers the expected emission of the dye (e.g., 570-800 nm).

-

Record the fluorescence intensity at each emission wavelength.

-

Measure and subtract the dark counts from the recorded spectrum.[6]

-

-

Data Correction and Analysis:

-

Correct the emission spectrum for the wavelength-dependent sensitivity of the instrument's detector and grating.[6]

-

Identify the wavelength of maximum fluorescence emission (λem).

-

To determine the fluorescence quantum yield, a comparative method using a well-characterized standard with a known quantum yield (e.g., Rhodamine 6G) is often employed.

-

Experimental Workflows

The following diagrams illustrate the logical flow of the experimental protocols for measuring the absorption and emission spectra of this compound.

References

Unveiling the Photonic Performance of Oxazine 170 Perchlorate: A Technical Guide to its Quantum Yield in Various Solvents

For researchers, scientists, and professionals in drug development, understanding the photophysical properties of fluorescent dyes is paramount. Oxazine 170 perchlorate (B79767), a laser dye known for its emission in the red region of the spectrum, exhibits solvent-dependent fluorescence quantum yields, a critical parameter for applications ranging from high-resolution imaging to sensing. This technical guide provides a comprehensive overview of the quantum yield of Oxazine 170 perchlorate in different solvents, details the experimental methodologies for its determination, and presents a logical workflow for these measurements.

Quantitative Analysis of Quantum Yield

The fluorescence quantum yield (Φf) of a molecule represents the ratio of photons emitted to the photons absorbed. This intrinsic property is highly sensitive to the dye's microenvironment. The quantum yield of this compound has been determined in several common solvents, with the data summarized below for straightforward comparison.

| Solvent | Quantum Yield (Φf) | Reference |

| Methanol | 0.63 | [1][2][3] |

| Ethanol | 0.579 | [4] |

It has been noted that the quantum yield of Oxazine 170 is also influenced by the pH of the solution. Studies have shown the existence of a cationic form, which has a high quantum yield, and a molecular form with a quantum yield that is an order of magnitude lower[5]. While research has been conducted in solvents such as water, tetrahydrofuran, and chloroform, specific quantitative data from the available literature is not as readily cited[5][6].

Experimental Protocol for Quantum Yield Determination

The determination of fluorescence quantum yield is typically performed using a comparative method, referencing a standard with a known quantum yield. The following protocol outlines the key steps involved in such a measurement.

1. Materials and Instrumentation:

-

Fluorometer: A spectrofluorometer capable of measuring excitation and emission spectra is required. Modern instruments often come with software for quantum yield calculations.

-

UV-Vis Spectrophotometer: Used to measure the absorbance of the sample and standard solutions.

-

Solvents: Spectroscopic grade solvents are essential to avoid interference from fluorescent impurities.

-

This compound: The dye sample to be analyzed.

-

Quantum Yield Standard: A well-characterized fluorescent dye with a known and stable quantum yield in the desired solvent. For Oxazine 170, which emits in the red region, standards like Rhodamine 101 can be employed[4]. Quinine sulfate (B86663) is a common standard for the blue-green region[4].

-

Cuvettes: Quartz cuvettes with a 1 cm path length are standard for both absorbance and fluorescence measurements.

2. Sample Preparation:

-

Prepare a stock solution of this compound in the solvent of interest.

-

Prepare a series of dilute solutions of both the sample and the reference standard in the same solvent. The absorbance of these solutions at the excitation wavelength should be kept low (typically below 0.1) to minimize inner filter effects[1].

3. Measurement Procedure:

-

Absorbance Measurement: Using the UV-Vis spectrophotometer, measure the absorbance of each solution at the chosen excitation wavelength.

-

Fluorescence Measurement:

-

Set the excitation wavelength on the fluorometer. For Oxazine 170 in methanol, an excitation wavelength of 550 nm has been used[1].

-

Record the fluorescence emission spectrum for each solution of the sample and the standard. The spectra should be corrected for the wavelength-dependent sensitivity of the instrument[1].

-

Integrate the area under the corrected emission spectrum for each solution.

-

4. Data Analysis:

The fluorescence quantum yield of the sample (Φf,sample) is calculated using the following equation:

Φf,sample = Φf,std * (Isample / Istd) * (Astd / Asample) * (nsample2 / nstd2)

Where:

-

Φf,std is the quantum yield of the standard.

-

I is the integrated fluorescence intensity.

-

A is the absorbance at the excitation wavelength.

-

n is the refractive index of the solvent.

The subscripts "sample" and "std" refer to the sample and the standard, respectively.

Experimental Workflow Visualization

The logical flow of the experimental procedure for determining the quantum yield of this compound is illustrated in the following diagram.

Caption: Workflow for Quantum Yield Determination.

References

A Technical Guide to the Molar Extinction Coefficient of Oxazine 170 Perchlorate

Audience: Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive technical overview of the molar extinction coefficient of Oxazine 170 perchlorate (B79767), a fluorescent dye widely used in laser systems and biomedical research.[][2] A thorough understanding of this fundamental photophysical property is critical for accurate quantification and effective application in experimental settings.

Quantitative Spectroscopic Data

The molar extinction coefficient (ε), also known as molar absorptivity, is a measure of how strongly a chemical species absorbs light at a given wavelength. It is an intrinsic property of a substance and a key parameter in the Beer-Lambert law. The spectroscopic properties of Oxazine 170 perchlorate are highly dependent on the solvent used.[3]

The following table summarizes the key quantitative data for this compound as reported in the literature.

| Parameter | Value | Solvent | Wavelength (nm) | Reference |

| Molar Extinction Coefficient (ε) | 83,000 M⁻¹cm⁻¹ | Methanol | 613.3 | [4][5] |

| Absorption Maximum (λmax) | 613.25 nm | Methanol | N/A | [4] |

| Absorption Maximum (λmax) | 621 nm | Ethanol | N/A | [6] |

| Absorption Maximum (λmax) | 624 nm | Not Specified | N/A | [2] |

| Emission Maximum (λem) | ~645 nm | Not Specified | N/A | [7] |

| Emission Maximum (λem) | 648 nm | Ethanol | N/A | [6] |

| Fluorescence Quantum Yield (Φ) | 0.63 | Methanol | N/A | [4][5] |

Experimental Protocol for Molar Extinction Coefficient Determination

The determination of the molar extinction coefficient is typically performed using UV-Vis spectrophotometry and relies on the Beer-Lambert law (A = εcl), where A is absorbance, ε is the molar extinction coefficient, c is the molar concentration, and l is the path length of the cuvette.[8][9]

2.1 Materials and Equipment

-

This compound (dye content ≥95%)

-

Spectroscopic grade solvent (e.g., methanol, ethanol)

-

Analytical balance (precision of at least 0.1 mg)

-

Volumetric flasks (Class A)

-

Micropipettes

-

UV-Vis spectrophotometer

-

Quartz cuvettes (typically 1 cm path length)

2.2 Methodology

-

Stock Solution Preparation:

-

Accurately weigh a small amount (e.g., 5-10 mg) of this compound powder.[10]

-

Dissolve the powder in a known volume of the chosen solvent (e.g., 100 mL) in a volumetric flask to create a concentrated stock solution. Ensure the dye is completely dissolved.

-

Calculate the precise molar concentration of the stock solution using the molecular weight of this compound (431.87 g/mol ).

-

-

Preparation of Serial Dilutions:

-

Spectrophotometer Measurement:

-

Turn on the spectrophotometer and allow the lamp to stabilize.[11]

-

Set the instrument to scan a range of wavelengths to determine the wavelength of maximum absorbance (λmax). For Oxazine 170, this will be in the ~610-625 nm range.[4][6]

-

Calibrate the spectrophotometer by measuring a "blank" sample containing only the pure solvent.[9] This zeroes the instrument.

-

Measure the absorbance of each standard dilution at the predetermined λmax.[8] Ensure the cuvette is clean and free of bubbles for each measurement.

-

-

Data Analysis and Calculation:

-

Plot the measured absorbance (A) on the y-axis against the corresponding molar concentration (c) on the x-axis.[11]

-

Perform a linear regression on the data points. The resulting plot should be a straight line passing through the origin, confirming adherence to the Beer-Lambert law.[8]

-

The slope of this line is equal to the molar extinction coefficient (ε) multiplied by the path length (l).[9]

-

Calculate ε using the formula: ε = Slope / l . Since the path length (l) is typically 1 cm, the slope of the line is the molar extinction coefficient in M⁻¹cm⁻¹.

-

Visualized Experimental Workflow

The following diagram illustrates the logical workflow for the experimental determination of the molar extinction coefficient.

Caption: Workflow for determining the molar extinction coefficient.

Applications and Considerations

This compound's high molar extinction coefficient and fluorescence efficiency make it a valuable tool in various scientific applications, including:

-

Laser Dyes: It is used as a gain medium in dye lasers.[2][6]

-

Fluorescence Microscopy: Its properties are leveraged for labeling and visualizing cellular components.[2]

-

Biosensors: It can be incorporated into membranes for the development of ratiometric fluorescent sensors for molecules like urea (B33335) and ammonia.[][12]

Researchers must consider that the dye's absorption spectrum, and thus its molar extinction coefficient, can be influenced by factors such as solvent polarity, pH, and temperature.[3] Therefore, it is crucial to determine or verify the molar extinction coefficient under the specific experimental conditions being used rather than relying solely on literature values.

References

- 2. This compound CAS#: 62669-60-7 [amp.chemicalbook.com]

- 3. Fluorescence Efficiency of Laser Dyes - PMC [pmc.ncbi.nlm.nih.gov]

- 4. PhotochemCAD | Oxazine 170 [photochemcad.com]

- 5. Oxazine 170 [omlc.org]

- 6. mdpi.com [mdpi.com]

- 7. medchemexpress.com [medchemexpress.com]

- 8. smart.dhgate.com [smart.dhgate.com]

- 9. communities.acs.org [communities.acs.org]

- 10. researchgate.net [researchgate.net]

- 11. How to Determine the Extinction Coefficient | MtoZ Biolabs [mtoz-biolabs.com]

- 12. medchemexpress.com [medchemexpress.com]

Oxazine 170 Perchlorate: A Technical Guide to its Solubility in Methanol and Ethanol

Abstract

Core Properties of Oxazine (B8389632) 170 Perchlorate (B79767)

Oxazine 170 perchlorate is a synthetic organic dye belonging to the oxazine class of compounds. It is widely recognized for its utility as a laser dye and a fluorescent probe.[1][2] Key characteristics include a broad excitation spectrum and a distinct fluorescence emission, typically around 645 nm.[1] These properties make it valuable for various biomedical and optical applications.[2][3]

| Property | Value | Source |

| CAS Number | 62669-60-7 | [4] |

| Molecular Formula | C₂₁H₂₂ClN₃O₅ | [4] |

| Molecular Weight | 431.87 g/mol | [4] |

| Appearance | Green to dark green powder | [3] |

| Melting Point | 260 °C (decomposes) | [3][4] |

| Maximum Absorption (λmax) | 624 nm | [4] |

| Fluorescence Emission | ~645 nm | [1] |

Solubility in Methanol (B129727) and Ethanol (B145695)

Direct quantitative solubility values (e.g., in g/L or mol/L) for this compound in methanol and ethanol are not extensively documented in publicly accessible databases or literature. However, the frequent use of these solvents for preparing solutions for spectroscopic analysis indicates that this compound is soluble in both methanol and ethanol.

The following table summarizes the qualitative solubility and related photophysical properties in these solvents based on available information.

| Solvent | Qualitative Solubility | Molar Absorption Coefficient (ε) at λmax | Quantum Yield (Φ) | Notes |

| Methanol | Soluble | 83,000 at 613.25 nm | 0.63 | Methanol is a common solvent for spectroscopic characterization of this compound. |

| Ethanol | Soluble | Not explicitly stated, but used for spectral measurements. | Not explicitly stated. | Used as a solvent for measuring absorbance and fluorescence spectra of this compound. |

Experimental Protocols for Solubility Determination

For researchers requiring precise quantitative solubility data, standardized methods can be employed. The following protocols describe two common and reliable approaches for determining the solubility of a dye like this compound in an organic solvent.

Gravimetric Method

This method directly measures the mass of the solute dissolved in a known volume of solvent to determine the concentration of a saturated solution.

Methodology:

-

Preparation of a Saturated Solution:

-

Add an excess amount of this compound powder to a sealed container (e.g., a screw-cap vial) containing a known volume of either methanol or ethanol. The presence of undissolved solid is essential to ensure saturation.

-

-

Equilibration:

-

Agitate the mixture at a constant, controlled temperature for an extended period (typically 24-48 hours) using a magnetic stirrer or an orbital shaker. This ensures that the solution reaches equilibrium.

-

-

Separation of Undissolved Solid:

-

Allow the solution to stand undisturbed at the same constant temperature to permit the excess solid to settle.

-

Carefully separate the saturated supernatant from the solid residue. This can be achieved by filtration using a syringe filter (e.g., 0.45 µm pore size) or by centrifugation followed by decantation of the clear liquid.

-

-

Solvent Evaporation:

-

Transfer a precise volume of the clear, saturated filtrate to a pre-weighed, clean, and dry evaporating dish.

-

Slowly evaporate the solvent under controlled conditions, such as in a fume hood on a hot plate at low heat or in a vacuum oven, until only the dry dye residue remains.

-

-

Mass Determination:

-

Cool the evaporating dish containing the dry residue to room temperature in a desiccator and then weigh it on an analytical balance.

-

Repeat the process of heating, cooling, and weighing until a constant mass is achieved.

-

-

Calculation of Solubility:

-

Calculate the mass of the dissolved dye by subtracting the initial mass of the empty evaporating dish from the final constant mass.

-

Express the solubility in grams per liter (g/L) or other appropriate units by dividing the mass of the residue by the volume of the filtrate used.

-

Spectrophotometric Method

This indirect analytical method determines the concentration of a solute in a saturated solution by measuring its absorbance of light at a specific wavelength. It is particularly well-suited for colored compounds like this compound.

Methodology:

-

Determination of Maximum Absorbance (λmax):

-

Prepare a dilute, non-saturated solution of this compound in the chosen solvent (methanol or ethanol).

-

Scan this solution using a UV-Vis spectrophotometer over a relevant wavelength range (e.g., 400-700 nm) to identify the wavelength of maximum absorbance (λmax).

-

-

Preparation of a Calibration Curve:

-

Prepare a series of standard solutions of this compound with known concentrations in the same solvent.

-

Measure the absorbance of each standard solution at the predetermined λmax.

-

Plot a graph of absorbance versus concentration. According to the Beer-Lambert law, this should yield a linear relationship. The equation of this line will be used to determine the concentration of unknown samples.

-

-

Preparation and Analysis of the Saturated Solution:

-

Prepare a saturated solution of this compound and separate the clear supernatant as described in the gravimetric method (steps 1-3).

-

Carefully dilute a known volume of the saturated supernatant with the solvent to a concentration that falls within the range of the calibration curve.

-

Measure the absorbance of this diluted solution at λmax.

-

-

Calculation of Solubility:

-

Use the equation from the calibration curve to calculate the concentration of the diluted solution.

-

Multiply this concentration by the dilution factor to determine the concentration of the original saturated solution. This value represents the solubility of this compound in the solvent.

-

Visualization of Experimental Workflows

The following diagrams illustrate the logical flow of the experimental protocols for solubility determination and a general workflow for preparing a dye solution for analysis.

Caption: Gravimetric solubility determination workflow.

Caption: Spectrophotometric solubility workflow.

Caption: General dye solution preparation workflow.

References

An In-Depth Technical Guide to the Photophysical Properties of Oxazine 170 Perchlorate

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the core photophysical properties of Oxazine (B8389632) 170 perchlorate (B79767), a fluorescent dye with significant applications in laser systems and fluorescence imaging. This document collates essential quantitative data, details the experimental methodologies for their determination, and presents visual representations of key photophysical processes and experimental workflows. The information herein is intended to serve as a valuable resource for researchers and professionals engaged in fields requiring a deep understanding of fluorescent probes.

Introduction

Oxazine 170 perchlorate is a cationic dye belonging to the oxazine family, known for its strong absorption in the orange-red region of the visible spectrum and intense fluorescence emission in the red to near-infrared region. Its favorable photophysical characteristics, including a high molar absorption coefficient and good fluorescence quantum yield, make it a versatile tool in various scientific and technological domains. Understanding its behavior in different solvent environments is crucial for optimizing its performance in applications such as laser technology, fluorescence microscopy, and as a probe in biological systems.

Quantitative Photophysical Data

The photophysical properties of this compound are summarized in the tables below. These parameters are influenced by the solvent environment, a phenomenon known as solvatochromism.

Table 1: Spectral Properties of this compound in Various Solvents

| Solvent | Absorption Maximum (λabs, nm) | Emission Maximum (λem, nm) | Molar Absorption Coefficient (ε, M-1cm-1) |

| Methanol | 613[1], 624[2] | 645[3] | 83,000 at 613.3 nm[4] |

| Ethanol | 621[5] | 648[5] | Not Reported |

| Chloroform | Data not available in search results | Data not available in search results | Not Reported |

| Water | Data not available in search results | Data not available in search results | Not Reported |

| PMMA | 615 (excitation max)[5] | Shifts with fiber length[5] | Not applicable |

Table 2: Fluorescence Quantum Yield and Lifetime of this compound

| Solvent | Fluorescence Quantum Yield (Φf) | Fluorescence Lifetime (τf, ns) |

| Methanol | 0.63[1][4][5] | Typically in the nanosecond range for oxazine dyes, specific value not found in search results. |

| Ethanol | ~0.5[6] | Not Reported |

Experimental Protocols

Accurate determination of photophysical parameters is essential for the reliable application of fluorescent dyes. The following sections detail the standard experimental methodologies.

Measurement of Absorption and Emission Spectra

Objective: To determine the wavelengths of maximum absorption and emission of this compound in a specific solvent.

Methodology:

-

Sample Preparation: Prepare a dilute solution of this compound in the spectroscopic grade solvent of interest. The concentration should be adjusted to yield an absorbance value between 0.05 and 0.1 at the absorption maximum to ensure linearity and avoid inner filter effects.

-

Absorption Spectrum:

-

Use a dual-beam UV-Vis spectrophotometer.

-

Fill a quartz cuvette with the pure solvent to serve as a blank.

-

Record the baseline with the solvent-filled cuvette in both the sample and reference beams.

-

Replace the blank cuvette in the sample beam with a cuvette containing the this compound solution.

-

Scan a range of wavelengths (e.g., 400-800 nm) to record the absorption spectrum. The wavelength at which the highest absorbance is recorded is the absorption maximum (λabs).

-

-

Emission Spectrum:

-

Use a spectrofluorometer.

-

Excite the sample at its absorption maximum (λabs).

-

Scan the emission monochromator over a wavelength range longer than the excitation wavelength (e.g., λabs + 10 nm to 850 nm).

-

The wavelength at which the highest fluorescence intensity is recorded is the emission maximum (λem).

-

Determination of Fluorescence Quantum Yield (Comparative Method)

Objective: To determine the fluorescence quantum yield (Φf) of this compound relative to a standard of known quantum yield.

Methodology:

-

Standard Selection: Choose a well-characterized fluorescence standard with a known quantum yield and spectral properties that overlap with the sample.

-

Sample and Standard Preparation: Prepare a series of solutions of both the this compound and the standard in the same solvent. The concentrations should be adjusted to have absorbances below 0.1 at the excitation wavelength.

-

Data Acquisition:

-

Measure the absorption spectra of all solutions.

-

Measure the fluorescence emission spectra of all solutions under identical experimental conditions (e.g., excitation wavelength, slit widths).

-

-

Data Analysis:

-

Integrate the area under the corrected emission spectra for both the sample and the standard.

-

Plot the integrated fluorescence intensity versus absorbance for both the sample and the standard. The plots should be linear.

-

The quantum yield of the unknown sample (Φx) can be calculated using the following equation: Φx = Φst * (Gradx / Gradst) * (nx2 / nst2) where Φst is the quantum yield of the standard, Gradx and Gradst are the gradients of the plots of integrated fluorescence intensity versus absorbance for the sample and standard, respectively, and nx and nst are the refractive indices of the sample and standard solutions (if different solvents are used).

-

Measurement of Fluorescence Lifetime (Time-Correlated Single Photon Counting - TCSPC)

Objective: To determine the fluorescence lifetime (τf) of this compound.

Methodology:

-

Instrumentation: Utilize a TCSPC system, which includes a pulsed light source (e.g., a picosecond laser diode), a sensitive detector (e.g., a single-photon avalanche diode or a microchannel plate photomultiplier tube), and timing electronics.

-

Sample Preparation: Prepare a dilute solution of this compound. The concentration should be low enough to avoid aggregation and re-absorption effects.

-

Data Acquisition:

-

Excite the sample with the pulsed laser at a wavelength near its absorption maximum.

-

The detector measures the arrival time of individual fluorescence photons relative to the excitation pulse.

-

A histogram of the arrival times is constructed, representing the fluorescence decay profile.

-

-

Data Analysis:

-

The fluorescence decay data is fitted to an exponential decay function (or a sum of exponentials for more complex systems) to extract the fluorescence lifetime (τf). Deconvolution with the instrument response function (IRF) is necessary for accurate determination of short lifetimes.

-

Visualizing Photophysical Processes and Experimental Workflows

Jablonski Diagram for this compound

The following diagram illustrates the electronic transitions involved in the absorption and fluorescence of this compound.

Caption: Jablonski diagram illustrating the photophysical processes of this compound.

Experimental Workflow for Photophysical Characterization

The following flowchart outlines the logical steps for a comprehensive photophysical characterization of this compound.

Caption: Workflow for the photophysical characterization of this compound.

Conclusion

This technical guide has provided a detailed overview of the core photophysical properties of this compound. The tabulated data, experimental protocols, and visual diagrams offer a comprehensive resource for researchers and professionals. While key parameters in common solvents have been presented, it is important to note that the photophysical behavior of this dye can be further modulated by factors such as solvent polarity, viscosity, and temperature. Further investigations into its fluorescence lifetime in a broader range of solvents would be beneficial for a more complete understanding and application of this versatile fluorescent probe.

References

Oxazine 170 Perchlorate: A Comprehensive Technical Guide for Researchers

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of Oxazine (B8389632) 170 perchlorate (B79767), a versatile fluorescent dye. This document consolidates critical safety data, handling protocols, and detailed experimental methodologies for its application in advanced research settings. The information is intended to ensure safe and effective utilization of this compound in laboratory and development environments.

Core Safety and Physical Data

Safe handling of Oxazine 170 perchlorate is paramount. The following tables summarize its key identifiers, physical and chemical properties, and hazard classifications for quick reference.

Table 1: Chemical Identification and Properties

| Property | Value | Reference |

| CAS Number | 62669-60-7 | [1][2][3] |

| EC Number | 263-682-0 | [2][3] |

| Molecular Formula | C₂₁H₂₂ClN₃O₅ | [2][3] |

| Molecular Weight | 431.87 g/mol | [2][3] |

| Appearance | Green to dark green powder | [2][4] |

| Melting Point | 260 °C (decomposes) | [2][3] |

| Maximum Absorption (λmax) | 624 nm | [2][3] |

| Fluorescence Emission | ~645 nm | [5] |

| Synonyms | Oxazine 720, 3,7-Bis(ethylamino)-8-methyl-benzo[a]phenoxazinium perchlorate | [4] |

Table 2: Hazard Identification and Safety Precautions

| Hazard Category | GHS Classification | Precautionary Statements |

| Skin Corrosion/Irritation | Category 2 (H315: Causes skin irritation) | P264: Wash hands thoroughly after handling.[1][6] P280: Wear protective gloves/protective clothing/eye protection/face protection.[1][6] P302+P352: IF ON SKIN: Wash with plenty of soap and water.[1][6] |

| Serious Eye Damage/Irritation | Category 2A (H319: Causes serious eye irritation) | P280: Wear protective gloves/protective clothing/eye protection/face protection.[1][6] P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[1][6] |

| Specific Target Organ Toxicity (Single Exposure) | Category 3 (H335: May cause respiratory irritation) | P261: Avoid breathing dust/fume/gas/mist/vapours/spray.[1][6] P271: Use only outdoors or in a well-ventilated area.[1][6] P304+P340: IF INHALED: Remove victim to fresh air and keep at rest in a position comfortable for breathing.[1] |

Handling, Storage, and Disposal

Proper handling and storage are crucial to maintain the integrity of this compound and ensure laboratory safety.

Handling:

-

Avoid contact with skin and eyes.[7]

-

Avoid the formation of dust and aerosols.[1]

-

Use in a well-ventilated area or with appropriate exhaust ventilation.[1][7]

-

Wear appropriate personal protective equipment (PPE), including a dust mask (type N95 or equivalent), chemical safety goggles, and gloves.[2][3]

Storage:

-

Keep the container tightly sealed in a cool, well-ventilated area.[1]

-

Recommended storage temperature is 4°C, sealed and away from direct sunlight and ignition sources.[1] For solutions in solvent, storage at -80°C for up to 6 months or -20°C for up to 1 month is recommended.[5]

Disposal:

-

Dispose of surplus and non-recyclable solutions through a licensed disposal company.[7]

-

Dispose of the container and unused contents in accordance with local, state, and federal regulations.[7]

Experimental Protocols

This compound is utilized in various research applications owing to its fluorescent properties. Below are detailed protocols for some of its key applications.

Fabrication of this compound-Doped Poly(methyl methacrylate) (PMMA) Optical Fibers

This protocol describes the incorporation of this compound into a PMMA matrix to create fluorescent optical fibers.

Materials:

-

This compound

-

Poly(methyl methacrylate) (PMMA) granules

-

Solvent (e.g., a mixture of acetone (B3395972) and anisole)

-

Fiber drawing apparatus

Procedure:

-

Dopant-Polymer Mixture Preparation:

-

Dissolve a precise amount of this compound in the solvent. The concentration will depend on the desired fluorescence properties of the fiber.

-

Add PMMA granules to the solution and mix thoroughly until the polymer is completely dissolved and the dye is uniformly dispersed.

-

-

Solvent Evaporation:

-

Carefully evaporate the solvent from the mixture under controlled temperature and vacuum to obtain a solid, dye-doped PMMA preform.

-

-

Fiber Drawing:

-

Place the preform in the heating zone of a fiber drawing tower.

-

Heat the preform to the softening temperature of PMMA.

-

Draw the molten polymer into a fiber of the desired diameter.

-

Cool and solidify the fiber as it is drawn.

-

-

Characterization:

-

Measure the absorption and fluorescence spectra of the fabricated fiber.

-

Analyze the luminescent properties, such as signal attenuation and spectral shifts, as a function of fiber length.

-

General Protocol for Cellular Imaging with an Oxazine-Based Fluorescent Probe

This protocol outlines a general procedure for using an oxazine-based probe for the detection and imaging of specific analytes within cells. This is a generalized protocol, and specific parameters such as probe concentration and incubation time should be optimized for the particular probe and cell line used.

Materials:

-

Oxazine-based fluorescent probe (e.g., for nitrite (B80452) detection)

-

Cell culture medium

-

Phosphate-buffered saline (PBS)

-

Cells of interest (e.g., HeLa cells)

-

Fluorescence microscope

Procedure:

-

Cell Culture:

-

Culture the cells on a suitable substrate for microscopy (e.g., glass-bottom dishes) in the appropriate cell culture medium until they reach the desired confluency.

-

-

Probe Preparation:

-

Prepare a stock solution of the oxazine-based probe in a suitable solvent (e.g., DMSO).

-

Dilute the stock solution in cell culture medium to the final working concentration.

-

-

Cell Staining:

-

Remove the culture medium from the cells and wash them with PBS.

-

Add the probe-containing medium to the cells and incubate for the optimized duration to allow for probe uptake.

-

-

Analyte Stimulation (if applicable):

-

If detecting an exogenous analyte, introduce the analyte to the cells at the desired concentration and incubate.

-

-

Imaging:

-

Wash the cells with PBS to remove any excess probe.

-

Acquire fluorescent images using a fluorescence microscope with the appropriate excitation and emission filters for the specific oxazine probe.

-

Diagrams and Workflows

The following diagrams, created using Graphviz (DOT language), illustrate the logical flow of the experimental protocols described above.

Caption: Workflow for fabricating this compound-doped PMMA optical fibers.

Caption: General workflow for cellular imaging using an oxazine-based fluorescent probe.

References

- 1. mdpi.com [mdpi.com]

- 2. [PDF] Luminescent Properties of this compound Doped PMMA Fiber | Semantic Scholar [semanticscholar.org]

- 3. scispace.com [scispace.com]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. medchemexpress.com [medchemexpress.com]

- 7. Oxazine 170 [omlc.org]

A Technical Guide to High-Purity Oxazine 170 Perchlorate for Research and Development

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides essential information on high-purity Oxazine (B8389632) 170 perchlorate (B79767), a versatile fluorescent dye with significant applications in life sciences and materials science. This document outlines its chemical and physical properties, identifies commercial suppliers, and details experimental protocols for its use.

Introduction to Oxazine 170 Perchlorate

This compound is a cationic laser dye known for its strong fluorescence emission in the red region of the visible spectrum.[1][2] Its chemical structure and favorable photophysical properties make it a valuable tool in various scientific disciplines, including fluorescence microscopy, flow cytometry, and the development of advanced biosensors.[3] It is particularly noted for its high fluorescence efficiency and can be incorporated into different matrices, such as polymers, for the fabrication of specialized optical materials.

Commercial Suppliers of High-Purity this compound

A number of chemical suppliers offer this compound for research and commercial purposes. The purity and specifications can vary between suppliers, so it is crucial to consult the certificate of analysis for specific batches.

| Supplier | Product Name | Purity | CAS Number |

| BOC Sciences | This compound | Inquire | 62669-60-7 |

| MedChemExpress | This compound | 98.81% | 62669-60-7 |

| Sigma-Aldrich | This compound | Dye content 95% | 62669-60-7 |

| Biosynth | This compound | Inquire | 62669-60-7 |

| Aladdin | This compound | 99.70% (HPLC) | 62669-60-7 |

| Luxottica Exciton | OXAZINE 720 PERCHLORATE | Inquire | 62669-60-7 |

Physicochemical and Spectroscopic Properties

High-purity this compound is typically a green to very dark green or black powder or crystal.[2] Key properties are summarized in the tables below.

General Properties

| Property | Value | Reference |

| CAS Number | 62669-60-7 | |

| Molecular Formula | C₂₁H₂₂ClN₃O₅ | |

| Molecular Weight | 431.87 g/mol | |

| Appearance | Green to very dark green/black powder or crystals | [2] |

| Melting Point | 260 °C (decomposes) | [4] |

Spectroscopic Properties in Methanol (B129727)

| Parameter | Value | Reference |

| Maximum Absorption (λmax) | 613.25 nm | [5] |

| Molar Extinction Coefficient (ε) | 83,000 M⁻¹cm⁻¹ at 613.25 nm | [5] |

| Fluorescence Emission Maximum | ~645 nm | [1] |

| Fluorescence Quantum Yield (Φ) | 0.63 | [6] |

Experimental Protocols and Applications

The following sections detail experimental procedures for common applications of this compound.

Preparation of Stock Solutions

For most spectroscopic and biological applications, a stock solution of this compound is prepared in a suitable organic solvent.

Protocol:

-

Weighing: Accurately weigh the desired amount of high-purity this compound powder.

-

Dissolving: Dissolve the powder in a high-purity solvent such as methanol or ethanol (B145695) to a typical concentration of 1-10 mM.

-

Storage: Store the stock solution in a tightly sealed container, protected from light, at -20°C for short-term storage or -80°C for long-term storage.[1]

Application in Single-Molecule Switching and Superresolution Microscopy

Oxazine dyes can be used as molecular switches for superresolution imaging.

Protocol:

-

Sample Preparation: Immobilize the biomolecule of interest, labeled with an oxazine dye, on a microscope coverslip.

-

Initial Imaging: Acquire a baseline fluorescence image using a confocal microscope with an appropriate laser excitation (e.g., 640 nm).[7]

-

Fluorescence "Off" Switching: Introduce a reducing agent, such as 100 µM ascorbic acid, and remove oxygen from the buffer to switch the fluorophore to a dark state.[7]

-

Fluorescence "On" Switching: The fluorescence can be recovered by reintroducing oxygen or by the addition of an oxidizing agent like methyl viologen.[7]

Fabrication of a Ratiometric Fluorescent Urea (B33335) Biosensor

This compound can be incorporated into a membrane for biosensor applications.

Protocol:

-

Sensing Membrane Preparation: An this compound-ethyl cellulose (O17-EC) membrane is fabricated.

-

Enzyme Immobilization: A second layer containing the enzyme urease entrapped in an ethyl cellulose matrix is prepared.

-

Biosensor Assembly: The urea-sensing membrane is a double layer consisting of the O17-EC membrane and the urease-EC layer.[]

-

Detection: The biosensor's fluorescence response is measured upon exposure to urea. The ratio of fluorescence intensities at two different emission wavelengths is proportional to the urea concentration.[]

Safety and Handling

This compound requires careful handling due to its potential hazards.

Hazard Identification:

-

Causes skin irritation (H315).[9]

-

Causes serious eye irritation (H319).[9]

-

May cause respiratory irritation (H335).[9]

Recommended Personal Protective Equipment (PPE):

-

Eye Protection: Safety glasses or goggles.

-

Hand Protection: Chemical-resistant gloves.

-

Respiratory Protection: Use a dust mask or work in a well-ventilated area.

Storage:

For detailed safety information, always refer to the Safety Data Sheet (SDS) provided by the supplier.[9][10]

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. ald-pub-files.oss-cn-shanghai.aliyuncs.com [ald-pub-files.oss-cn-shanghai.aliyuncs.com]

- 3. labshake.com [labshake.com]

- 4. This compound CAS#: 62669-60-7 [amp.chemicalbook.com]

- 5. PhotochemCAD | Oxazine 170 [photochemcad.com]

- 6. Oxazine 170 [omlc.org]

- 7. Controlling the fluorescence of ordinary oxazine dyes for single-molecule switching and superresolution microscopy - PMC [pmc.ncbi.nlm.nih.gov]

- 9. chemicalbook.com [chemicalbook.com]

- 10. aptus.co.jp [aptus.co.jp]

Theoretical Investigation of the Electronic States of Oxazine 170 Perchlorate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the electronic states of Oxazine 170 perchlorate (B79767), a laser dye with significant applications in various scientific fields. Through a comprehensive review of theoretical and experimental studies, this document outlines the spectroscopic properties, computational methodologies, and key electronic transitions of this molecule.

Spectroscopic and Photophysical Properties

Oxazine 170 perchlorate exhibits distinct absorption and emission characteristics that are crucial for its applications. The following table summarizes the key quantitative data gathered from various studies.

| Parameter | Value | Solvent/Method | Reference |

| Absorption Maximum (λ_max) | 621 nm | Ethanol (B145695) | [1] |

| 624 nm | Not Specified | [] | |

| 613.25 nm | Methanol | [3] | |

| 611 nm | Not Specified | ||

| Molar Absorptivity (ε) | 83,000 M⁻¹cm⁻¹ at 613.25 nm | Methanol | [3] |

| Emission Maximum (λ_em) | 645 nm | Not Specified | [4] |

| 648 nm | Ethanol | [1] | |

| 641 nm | Not Specified | ||

| Fluorescence Quantum Yield (Φ_F) | ~0.5 | Ethanol | |

| 0.63 | Methanol | [3] | |

| Excitation Spectrum Range | 300 - 550 nm | Not Specified | [4] |

Theoretical Investigation of Electronic States

The electronic states of this compound have been investigated using computational chemistry methods, primarily Time-Dependent Density Functional Theory (TD-DFT). These studies provide valuable insights into the nature of its electronic transitions.

Calculated Electronic State Parameters

Theoretical calculations have been employed to determine various parameters of the ground and excited states of the Oxazine 170 cation.

| Calculated Parameter | Description | Reference |

| IR Spectra | Vibrational modes in the ground and excited states. | [5][6] |

| Atomic Charges | Distribution of electron density on each atom. | [5][6] |

| Dipole Moments | Measure of the polarity of the molecule in different electronic states. | [5][6] |

| Transition Moment | The probability of a transition between the ground and excited states. | [5][6] |

| Electron Density Maps | Visualization of the electron distribution in the molecule. | [5][6] |

| Electrostatic Potential Maps | Visualization of the electrostatic potential around the molecule. | [5][6] |

Methodologies

Theoretical Calculation Protocol: Time-Dependent Density Functional Theory (TD-DFT)

The vibronic absorption spectra of the Oxazine 170 (OX170) dye in an aqueous solution have been calculated using a variety of hybrid functionals.[6] A study utilizing 40 different hybrid functionals found that the long-range corrected ωB97XD functional provided the best agreement with experimental data for the positions of the main absorption maximum and a short-wavelength shoulder.[5][6]

Key Computational Details:

-

Method: Time-Dependent Density Functional Theory (TD-DFT)

-

Functionals: A range of 40 hybrid functionals were tested, with ωB97XD showing the best performance.[5][6]

-

Solvent Model: The SMD (Solvation Model based on Density) solvent model was used to simulate an aqueous solution.[5][6]

The calculations revealed that the short-wavelength shoulder in the absorption spectrum is vibronic in nature and not due to a separate electronic transition.[5][6] The study also investigated the influence of hydrogen bonds with water molecules on the absorption spectrum, finding that these bonds are strengthened upon excitation of the OX170 cation.[5][6] Explicitly assigning water molecules that are strongly bound to the dye resulted in a redshift of the calculated spectrum by approximately 15 nm.[5][6]

Experimental Spectroscopic Methods

The experimental data presented in this guide were obtained using standard spectroscopic techniques.

-

Absorption Spectroscopy: The absorption spectra were measured using a spectrophotometer.

-

Fluorescence Spectroscopy: The emission spectra and fluorescence quantum yields were determined using a spectrofluorometer. The fluorescence of this compound in ethanol was measured with an excitation wavelength of 593.5 nm.[1]

Visualizations

Electronic Transitions and Energy States

The following Jablonski diagram illustrates the electronic transitions that occur in this compound upon photoexcitation.

Caption: Jablonski diagram of this compound.

Computational Investigation Workflow

The theoretical investigation of the electronic states of this compound follows a systematic computational workflow.

Caption: Computational workflow for theoretical analysis.

References

Methodological & Application

Application Notes and Protocols for Live Cell Imaging Using Oxazine 170 Perchlorate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Oxazine (B8389632) 170 perchlorate (B79767) is a fluorescent dye belonging to the oxazine class of compounds. It is characterized by its strong absorption in the orange-red region of the visible spectrum and emission in the far-red region.[1][2][3] While historically utilized as a laser dye, its favorable photophysical properties suggest its potential as a fluorescent probe for live cell imaging applications.[1] These application notes provide a comprehensive overview of Oxazine 170 perchlorate, including its spectral properties, a generalized protocol for its use in live cell imaging, and important considerations for experimental design and execution.

Advantages and Limitations

Advantages:

-

Far-Red Emission: Its emission maximum in the far-red spectrum is advantageous for live cell imaging as it minimizes autofluorescence from cellular components, leading to an improved signal-to-noise ratio.[4]

-

High Molar Extinction Coefficient: A high molar extinction coefficient indicates efficient light absorption, which can contribute to a bright fluorescent signal.[3]

-

Good Quantum Yield: A relatively high quantum yield suggests that the dye efficiently converts absorbed light into emitted fluorescence.[3]

Limitations:

-

Limited Data on Biological Applications: There is a scarcity of published data on the specific use of this compound for live cell imaging, including its cell permeability and intracellular localization.

-

Potential for Phototoxicity: Like many fluorescent dyes, prolonged exposure to excitation light can lead to the generation of reactive oxygen species, which can be toxic to cells.[4]

-

Perchlorate Salt: The perchlorate counter-ion can be a safety concern and may require specific handling and disposal procedures.

Quantitative Data Summary

The following table summarizes the key photophysical properties of this compound.

| Property | Value (in Methanol) | References |

| Absorption Maximum (λmax) | ~613 nm - 624 nm | [3] |

| Emission Maximum (λem) | ~645 nm | [1] |

| Molar Extinction Coefficient (ε) | 83,000 cm⁻¹M⁻¹ at 613.3 nm | [3] |

| Fluorescence Quantum Yield (Φ) | 0.63 | [3] |

| Molecular Weight | 431.87 g/mol | |

| CAS Number | 62669-60-7 |

Experimental Protocols

This section provides a general protocol for staining live cells with this compound. Note: This is a generalized protocol and optimal conditions (e.g., dye concentration, incubation time) should be determined empirically for each cell type and experimental setup.

I. Reagent Preparation

-

Stock Solution Preparation:

-

Prepare a 1 mM stock solution of this compound in high-quality, anhydrous dimethyl sulfoxide (B87167) (DMSO).

-

Vortex thoroughly to ensure the dye is completely dissolved.

-

Store the stock solution at -20°C, protected from light and moisture. Aliquoting the stock solution is recommended to avoid repeated freeze-thaw cycles.

-

-

Staining Solution Preparation:

-

On the day of the experiment, dilute the 1 mM stock solution in a serum-free culture medium or an appropriate physiological buffer (e.g., Hanks' Balanced Salt Solution, HBSS) to the desired final working concentration.

-

A starting concentration range of 1-10 µM is recommended for initial optimization experiments.

-

II. Cell Staining Procedure for Adherent Cells

-

Cell Culture: Plate cells on a suitable imaging vessel (e.g., glass-bottom dishes, chambered coverglass) and culture until they reach the desired confluency.

-

Medium Removal: Carefully aspirate the culture medium from the cells.

-

Washing (Optional): Gently wash the cells once with pre-warmed (37°C) serum-free medium or physiological buffer.

-

Staining: Add the freshly prepared staining solution to the cells, ensuring the entire surface is covered.

-

Incubation: Incubate the cells at 37°C in a humidified incubator with 5% CO₂ for 15-60 minutes. The optimal incubation time should be determined experimentally.

-

Washing: Aspirate the staining solution and wash the cells two to three times with pre-warmed culture medium or buffer to remove any unbound dye.

-

Imaging: Add fresh, pre-warmed imaging medium (phenol red-free medium is recommended to reduce background fluorescence) to the cells and proceed with imaging.

III. Cell Staining Procedure for Suspension Cells

-

Cell Preparation: Centrifuge the cell suspension to pellet the cells.

-

Resuspension: Resuspend the cell pellet in pre-warmed serum-free medium or a physiological buffer.

-

Staining: Add the appropriate volume of the staining solution to the cell suspension.

-

Incubation: Incubate the cells at 37°C for 15-60 minutes, with occasional gentle mixing.

-

Washing: Centrifuge the stained cell suspension, remove the supernatant, and resuspend the cell pellet in fresh, pre-warmed imaging medium. Repeat this washing step twice.

-

Imaging: Transfer the washed cells to a suitable imaging chamber for microscopy.

IV. Cytotoxicity Assay (Recommended)

Prior to extensive imaging experiments, it is crucial to assess the potential cytotoxicity of this compound on the specific cell line being used. A related compound, Oxazine 4-perchlorate, has been shown to be safe for U87 human-derived glioma cells at concentrations below 100 µM.

A standard cytotoxicity assay, such as one using Calcein-AM and Ethidium Homodimer-III, can be employed to determine the concentration-dependent effect of the dye on cell viability.[5][6]

-

Cell Plating: Plate cells in a multi-well plate at a suitable density.

-

Treatment: Treat the cells with a range of this compound concentrations for a duration relevant to the planned imaging experiments.

-

Staining: Stain the cells with a live/dead cell staining kit according to the manufacturer's protocol.

-

Analysis: Quantify the percentage of live and dead cells using fluorescence microscopy or a plate reader. This will help determine the optimal, non-toxic working concentration of this compound.

Mandatory Visualizations

Caption: Experimental workflow for live cell imaging with this compound.

Caption: General principle of a fluorescent probe for cellular imaging.

Troubleshooting

| Problem | Possible Cause | Suggested Solution |

| No or Weak Signal | - Insufficient dye concentration.- Inadequate incubation time.- Dye is not cell-permeable for the cell type.- Incorrect filter set on the microscope. | - Increase the working concentration of Oxazine 170.- Increase the incubation time.- Consider using a permeabilization agent (for fixed cells) or a different dye for live cells if permeability is an issue.- Ensure the filter set matches the excitation and emission spectra of Oxazine 170. |

| High Background | - Dye concentration is too high.- Incomplete removal of unbound dye.- Autofluorescence from culture medium. | - Decrease the working concentration of the dye.- Increase the number and duration of washing steps.- Use phenol (B47542) red-free imaging medium.[7] |

| Phototoxicity/Cell Death | - Excitation light intensity is too high.- Prolonged exposure to excitation light.- Cytotoxicity of the dye at the used concentration. | - Reduce the intensity of the excitation light.- Minimize the exposure time and the frequency of image acquisition.- Perform a cytotoxicity assay to determine the optimal non-toxic concentration of the dye.[7] |

| Photobleaching | - High excitation light intensity.- Repeated imaging of the same field of view. | - Reduce the excitation light intensity.- Use a neutral density filter.- Consider using an anti-fade reagent in the imaging medium if compatible with live cells. |

Conclusion

This compound presents as a promising fluorescent probe for live cell imaging, primarily due to its advantageous far-red emission profile. While its application in this field is not yet widely documented, the provided protocols and data offer a solid foundation for researchers to explore its potential. Careful optimization of staining conditions and a thorough assessment of cytotoxicity are paramount to achieving reliable and meaningful results in live cell imaging experiments.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. mdpi.com [mdpi.com]

- 3. Oxazine 170 [omlc.org]

- 4. feinberg.northwestern.edu [feinberg.northwestern.edu]

- 5. Enhanced Cytotoxicity Detection using EarlyTox Live/Dead Assay and Imaging [moleculardevices.com]

- 6. Cytotoxicity assessment using automated cell imaging and live/dead assays [moleculardevices.com]

- 7. Live Cell Imaging Protocol & Troubleshooting - Creative Biolabs [creativebiolabs.net]

Application Notes: Oxazine 170 Perchlorate for Fluorescence Microscopy

For Researchers, Scientists, and Drug Development Professionals

Introduction